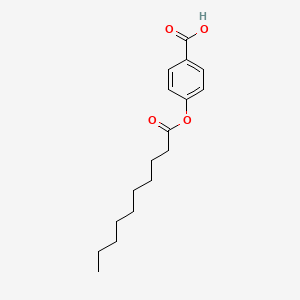
4-decanoyloxybenzoic Acid
Cat. No. B1599100
Key on ui cas rn:
86960-46-5
M. Wt: 292.4 g/mol
InChI Key: QTMHHQFADWIZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05207947
Procedure details


To a solution of the 4-n-decanoyloxybenzoic acid (0.43 g) obtained in Example 12, (3) and the 1,1,1-trifluoro-2-octyl 4-hydroxybenzoate (0.4 g) obtained in (2) above in tetrahydrofuran (about 30 ml) were added dicyclohexylcarbodiimide (0.32 g) and dimethylamonopyridine (0.01 g). The mixture was stirred at room temperature for about 20 hours and was distilled to remove the solvent. The residue was dissolved in dichloromethane and washed with water. The organic layer was dried over anhydrous magnesium sulfate and was distilled to remove the solvent. The residue was purified by silica-gel column chromatography (developer : hexane/ ethyl acetate=20/1) to obtain the titled compound (0.20 g).
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:22][CH:21]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].OC1C=CC(C(OC(CCCCCCCC)C(F)(F)F)=O)=CC=1>O1CCCC1>[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:24][CH:25]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Inputs


Step One
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
|
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC(C(F)(F)F)CCCCCCCC)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.43 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
